molecular formula C20H19NO5S B14994397 N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-1,3-benzodioxole-5-carboxamide

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B14994397
M. Wt: 385.4 g/mol
InChI Key: HIRFKHTURFWMBS-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole core, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include 3,5-dimethylphenylamine, thiophene derivatives, and benzodioxole carboxylic acid. Common synthetic routes could involve:

    Amidation Reaction: Reacting 3,5-dimethylphenylamine with benzodioxole carboxylic acid in the presence of coupling agents like EDCI or DCC.

    Sulfonation: Introducing the sulfone group into the thiophene ring using reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, it could be explored as a drug candidate, particularly if it shows activity against specific biological targets.

Industry

In industry, it might be used in the development of new materials, such as polymers or advanced composites, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE would depend on its specific application. For example, if it is used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE: can be compared with other benzodioxole derivatives, thiophene derivatives, and carboxamides.

Uniqueness

What sets this compound apart might be its unique combination of functional groups, which could confer specific chemical reactivity or biological activity not seen in other similar compounds.

Properties

Molecular Formula

C20H19NO5S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H19NO5S/c1-13-7-14(2)9-17(8-13)21(16-5-6-27(23,24)11-16)20(22)15-3-4-18-19(10-15)26-12-25-18/h3-10,16H,11-12H2,1-2H3

InChI Key

HIRFKHTURFWMBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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